2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene
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Overview
Description
2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene is a fluorinated aromatic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
One common method involves the use of organometallic reagents or lithium dialkylamide-type bases followed by treatment with carbon dioxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the naphthalene ring are replaced by other groups. Common reagents and conditions used in these reactions include organometallic reagents, bases, and oxidizing or reducing agents
Scientific Research Applications
2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene has several scientific research applications:
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene involves its interaction with molecular targets and pathways within a given system. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets, thereby modulating its effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene can be compared with other similar fluorinated compounds, such as:
2-(Trifluoromethyl)naphthalene: Lacks the trifluoromethoxy group, which may result in different chemical and physical properties.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group but is based on a phenol structure rather than naphthalene.
Trifluoromethyl ketones: These compounds have a trifluoromethyl group attached to a ketone, offering different reactivity and applications
Properties
Molecular Formula |
C12H6F6O |
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Molecular Weight |
280.16 g/mol |
IUPAC Name |
7-(trifluoromethoxy)-1-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6O/c13-11(14,15)10-3-1-2-7-4-5-8(6-9(7)10)19-12(16,17)18/h1-6H |
InChI Key |
OZNUYEWYXAOPGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)C(F)(F)F |
Origin of Product |
United States |
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